3-(1-Aminobutyl)-2-methylphenol
Description
3-(1-Aminobutyl)-2-methylphenol is a phenolic derivative characterized by a methyl group at the 2-position of the aromatic ring and a 1-aminobutyl substituent at the 3-position. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(1-aminobutyl)-2-methylphenol |
InChI |
InChI=1S/C11H17NO/c1-3-5-10(12)9-6-4-7-11(13)8(9)2/h4,6-7,10,13H,3,5,12H2,1-2H3 |
InChI Key |
MKTNNLYVBKOARZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C(=CC=C1)O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutyl)-2-methylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylphenol with 1-bromobutane, followed by the reduction of the resulting 3-(1-bromobutyl)-2-methylphenol to this compound using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminobutyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
3-(1-Aminobutyl)-2-methylphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Aminobutyl)-2-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group and Structural Differences
The compound’s distinct features include a primary amino group on a butyl chain and a methylated phenol. This contrasts with simpler phenolic derivatives (e.g., 2-methylphenol, 4-methylphenol) and aminophenols (e.g., 2-aminophenol), which lack the extended alkyl-amino side chain.
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| 3-(1-Aminobutyl)-2-methylphenol | C₁₁H₁₇NO | 179.26 | Phenol, amino, methyl | Bulky aminobutyl side chain |
| 2-Methylphenol | C₇H₈O | 108.14 | Phenol, methyl | Single methyl group on phenol |
| 4-Methylphenol | C₇H₈O | 108.14 | Phenol, methyl | Methyl at para position |
| 2-Aminophenol | C₆H₇NO | 109.13 | Phenol, amino | Amino group at ortho position |
Physicochemical Properties
- Solubility: The aminobutyl chain likely reduces water solubility compared to smaller phenolic derivatives like 2-methylphenol or 2-aminophenol, which are moderately soluble in water and organic solvents .
- Stability: The primary amino group may increase susceptibility to oxidation compared to non-aminated phenols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
